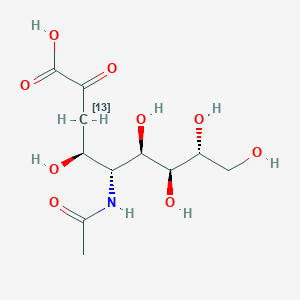
(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(313C)nonanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(313C)nonanoic acid is a complex organic compound characterized by its multiple hydroxyl groups, an acetamido group, and a keto group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(313C)nonanoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable starting material, such as a protected sugar derivative.
Functional Group Introduction: The hydroxyl groups are introduced through selective hydroxylation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Acetamido Group Addition: The acetamido group is introduced via acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Keto Group Formation: The keto group is introduced through oxidation reactions, often using reagents like chromium trioxide or pyridinium chlorochromate.
Final Deprotection: The final step involves deprotecting any protecting groups used during the synthesis to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetamido group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution.
Esterification: The hydroxyl groups can undergo esterification reactions with carboxylic acids or acid chlorides to form esters.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Esterification: Carboxylic acids, acid chlorides, catalysts like sulfuric acid.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives.
Esterification: Esters.
科学的研究の応用
(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(313C)nonanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(313C)nonanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple hydroxyl groups and acetamido group allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The keto group may also participate in redox reactions, influencing the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(313C)octanoic acid: Similar structure but with one fewer carbon atom.
(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(313C)decanoic acid: Similar structure but with one additional carbon atom.
(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(313C)undecanoic acid: Similar structure but with two additional carbon atoms.
Uniqueness
(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(313C)nonanoic acid is unique due to its specific carbon chain length and the precise arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
特性
分子式 |
C11H19NO9 |
|---|---|
分子量 |
310.26 g/mol |
IUPAC名 |
(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(313C)nonanoic acid |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1/i2+1 |
InChIキー |
KBGAYAKRZNYFFG-PXTSTKFASA-N |
異性体SMILES |
CC(=O)N[C@H]([C@H]([13CH2]C(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CO)O)O)O |
正規SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12392460.png)

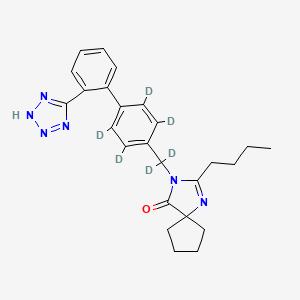
pyrimidine-2,4-dione](/img/structure/B12392482.png)


![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] phosphate](/img/structure/B12392493.png)
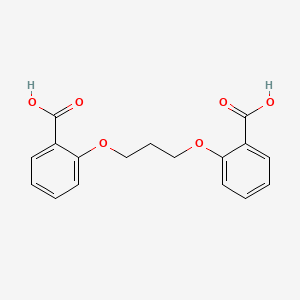
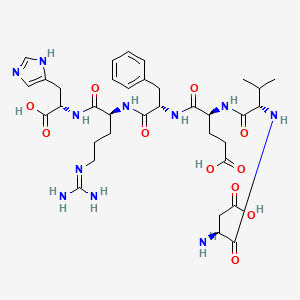
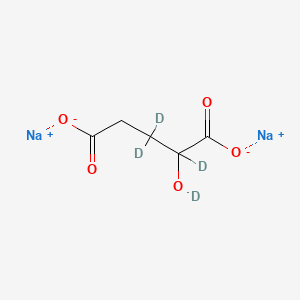

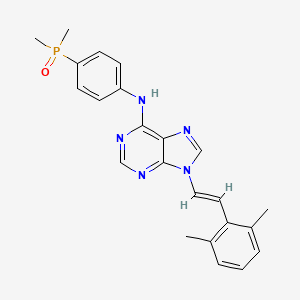
![disodium;3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate](/img/structure/B12392531.png)
